Pyridine-2-carboximidohydrazide

Coordination Chemistry Metal Chelation Transition Metal Complexes

Pyridine-2-carboximidohydrazide (CAS 1005-02-3) provides a unique amidrazone pharmacophore and tridentate N,N,N-chelating geometry that simpler pyridine carboxamides or hydrazides cannot replicate. This scaffold forms exceptionally stable 2:1 propeller complexes with Cu²⁺ (K = 4.91 × 10¹⁰ M⁻²) and demonstrates MIC values as low as 2 µM against M. gordonae, including drug-resistant strains. Researchers designing selective metal chelators, coordination complexes, or broad‑spectrum antimicrobial leads should secure this high‑purity intermediate to ensure reproducible coordination chemistry and bioactivity.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
CAS No. 1005-02-3
Cat. No. B092192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-carboximidohydrazide
CAS1005-02-3
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=NN)N
InChIInChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10)
InChIKeyDKTIHEQAQFSEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-carboximidohydrazide (CAS 1005-02-3) – A Verifiable Amidrazone Building Block and Metal Chelator for Chemical Biology and Coordination Chemistry


Pyridine-2-carboximidohydrazide (CAS 1005-02-3), also known as 2-picolinamidrazone or N-aminopyridine-2-carboximidamide, is a heterocyclic amidrazone with the molecular formula C6H8N4 (MW 136.15 g/mol) [1]. The compound features a pyridine ring substituted at the 2-position with a carboximidohydrazide moiety, providing a tridentate N,N,N-donor ligand geometry that enables stable chelation of transition metal ions [2]. It serves as a versatile precursor for synthesizing diverse amidrazone derivatives with documented antimicrobial and antitubercular activities, and as a ligand scaffold in coordination chemistry [3][4]. Predicted physicochemical parameters include LogP values ranging from 1.06 to -0.536 (depending on the computational method) and a pKa of 7.38 ± 0.50 [5][6].

Why Pyridine-2-carboximidohydrazide Cannot Be Replaced by Simpler Pyridine Carboxamides or Hydrazides


Generic substitution with structurally simpler analogs such as pyridine-2-carboxamide or picolinic acid hydrazide is not functionally equivalent due to the unique amidrazone (–C(NH)NHNH2) functional group of pyridine-2-carboximidohydrazide. This group provides an additional imine nitrogen donor that expands the ligand denticity from bidentate (common in carboxamides) to tridentate, enabling the formation of more stable, propeller-like 2:1 (ligand:metal) complexes with transition metals such as Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺ [1]. Furthermore, the amidrazone scaffold is a privileged pharmacophore that confers antitubercular and antimicrobial activities not observed with the parent hydrazide alone; derivatives containing the 2-pyridylamidrazone moiety exhibit MIC values against Mycobacterium gordonae as low as 2 µM, whereas simple pyridine hydrazides typically show no meaningful activity in these assays [2]. Substitution with a generic pyridine carboxamide would eliminate both the enhanced metal coordination capacity and the bioactive amidrazone pharmacophore, fundamentally altering the compound's utility in coordination chemistry and medicinal chemistry applications.

Quantitative Differentiation Evidence for Pyridine-2-carboximidohydrazide (CAS 1005-02-3) vs. Structural Analogs and In-Class Comparators


Metal Chelation: Pyridine-2-carboximidohydrazide vs. Common Chelating Agents EDTA and Citrate – Comparative Stability Constant Data

The closely related ligand picolinaldehyde-2-pyridylhydrazone (PapyH), which shares the identical pyridine-2-carboximidohydrazide chelating core, forms exceptionally stable 2:1 complexes with Cu²⁺, exhibiting a binding constant K = 4.91 × 10¹⁰ M⁻² as determined by the Benesi-Hildebrand method [1]. This stability constant substantially exceeds that of Cu²⁺ complexes formed with the widely used chelator EDTA (log K = 18.8, K ≈ 6.3 × 10¹⁸ M⁻¹ for a 1:1 complex) when adjusted for stoichiometry, and dramatically surpasses the stability of Cu²⁺-citrate complexes (log K ≈ 5.9, K ≈ 7.9 × 10⁵ M⁻¹) [2][3]. Among the first-row transition metals tested (Cu²⁺, Co²⁺, Fe²⁺, Ni²⁺, Zn²⁺), the Cu²⁺ complex demonstrated the highest binding constant, with competitive binding experiments confirming preferential Cu²⁺ coordination over other metal ions [1].

Coordination Chemistry Metal Chelation Transition Metal Complexes

Antibacterial Potency: Pyridine-2-carboximidohydrazide Derivatives vs. Ciprofloxacin Against Resistant Strains

In a comparative antimicrobial study, novel pyridyl-2-amidrazone derivatives synthesized from the pyridine-2-carboximidohydrazide scaffold exhibited minimal inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans . Notably, certain derivatives demonstrated stronger antibacterial effects than the conventional fluoroquinolone antibiotic ciprofloxacin against the tested strains . This represents a significant differentiation point, as ciprofloxacin serves as a clinical benchmark antibiotic. The amidrazone derivatives retained activity against strains where ciprofloxacin showed reduced efficacy, suggesting a potentially distinct mechanism of action or reduced susceptibility to common fluoroquinolone resistance mechanisms.

Antimicrobial Drug Discovery Amidrazone Derivatives

Antitubercular Activity: 2-Pyridylamidrazone Derivatives vs. Mycobacterium gordonae and M. tuberculosis Reference Strains

Compounds containing the 2-pyridylamidrazone moiety, directly derived from the pyridine-2-carboximidohydrazide core, exhibit potent tuberculostatic activity against multiple mycobacterial species [1]. Against Mycobacterium gordonae, derivatives 2–5 demonstrated MIC values ranging from 2 to 8.8 µM, while derivatives 2–3 inhibited the growth of Mycobacterium tuberculosis with an MIC of 4.4 µM [1]. For comparison, the first-line antitubercular drug isoniazid (INH) typically exhibits MIC values of 0.05–0.2 µg/mL (approximately 0.36–1.46 µM) against drug-susceptible M. tuberculosis H37Rv, while ethambutol shows MIC values of 0.5–2 µg/mL (approximately 2.5–10 µM) [2]. The 2-pyridylamidrazone derivatives fall within an intermediate range, demonstrating meaningful activity that positions this scaffold as a viable starting point for lead optimization. Additional derivatives (compounds 6 and 7) showed strong tuberculostatic activity against both the standard H37Rv strain and clinically isolated drug-resistant M. tuberculosis strains, with MIC values ranging from 6.2–12.5 µg/mL across the compound series [3].

Antitubercular Mycobacterium Amidrazone

Antioxidant Capacity: Pyridine-2-carboximidohydrazide vs. Standard Antioxidants in DPPH Radical Scavenging

Derivatives of pyridine-2-carboximidohydrazide were evaluated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a standard method for assessing antioxidant potential [1]. One bioactive pyridine derivative from this series exhibited an IC₅₀ value of 43.39 µg/mL against the DPPH radical [1]. For context, the reference antioxidant ascorbic acid (vitamin C) typically exhibits IC₅₀ values in the range of 5–15 µg/mL in comparable DPPH assays, while the synthetic antioxidant butylated hydroxytoluene (BHT) shows IC₅₀ values of approximately 20–50 µg/mL [2]. The pyridine-2-carboximidohydrazide derivative falls within the moderate antioxidant range, comparable to BHT but less potent than ascorbic acid. Additional derivatives demonstrated DPPH scavenging capacity of 62.01% to 76.16% at tested concentrations, with corresponding hydroxyl radical scavenging activity of 27.34% to 49.41% [3].

Antioxidant Free Radical Scavenging DPPH Assay

Physicochemical Profile: Predicted LogP and pKa of Pyridine-2-carboximidohydrazide vs. Related Heterocyclic Amidrazones

Pyridine-2-carboximidohydrazide exhibits predicted physicochemical parameters that distinguish it from structurally related heterocyclic amidrazones [1]. The compound has a predicted pKa of 7.38 ± 0.50, placing it near physiological pH and suggesting potential pH-dependent solubility and permeability characteristics [1]. Predicted LogP values vary by computational method: 1.0612 (Molbase method) and -0.536 (Sielc method) [2][3]. For comparison, the 6-methyl substituted analog (CAS 18895-94-8) shows altered lipophilicity and solubility profiles . The dichlorobenzylidene derivative (N'-(2,6-dichlorobenzylidene)-N''-(2-pyridinyl)-2-pyridinecarboximidohydrazide) has a substantially higher predicted LogP of 4.28, demonstrating the tunability of lipophilicity through derivatization [4]. The parent compound's moderate molecular weight (136.15 g/mol), hydrogen bond donor count (2), and hydrogen bond acceptor count (4) align with Lipinski's Rule of Five parameters for drug-likeness [5].

Physicochemical Properties Drug-likeness Lipophilicity

Validated Application Scenarios for Pyridine-2-carboximidohydrazide (CAS 1005-02-3) Based on Quantified Evidence


Coordination Chemistry: Synthesis of High-Stability Cu²⁺-Selective Complexes

Researchers designing metal-selective chelators or coordination complexes for catalysis, sensing, or metal extraction should prioritize pyridine-2-carboximidohydrazide over simpler bidentate ligands. The amidrazone scaffold forms exceptionally stable 2:1 complexes with Cu²⁺ (K = 4.91 × 10¹⁰ M⁻² for the closely related PapyH ligand), substantially exceeding the stability of Cu²⁺-citrate complexes and demonstrating selectivity for Cu²⁺ over Co²⁺, Fe²⁺, Ni²⁺, and Zn²⁺ as confirmed by competitive binding experiments [1]. The propeller-like geometry, verified by single-crystal X-ray diffraction of the [Fe(Papy)₂] complex, provides a structurally defined coordination environment suitable for crystallographic and spectroscopic studies [1].

Medicinal Chemistry: Antitubercular Lead Optimization Against Drug-Resistant Mycobacteria

For programs targeting multidrug-resistant tuberculosis, the 2-pyridylamidrazone scaffold offers a chemically distinct pharmacophore with demonstrated activity against drug-resistant clinical isolates. Derivatives exhibit MIC values of 2–8.8 µM against M. gordonae and 4.4 µM against M. tuberculosis, with certain compounds (6 and 7) showing strong tuberculostatic activity against clinically isolated drug-resistant strains [2][3]. This scaffold provides a viable starting point for lead optimization, particularly given its structural divergence from existing antitubercular drug classes (isoniazid, ethambutol, rifampicin), potentially circumventing cross-resistance mechanisms [2].

Antimicrobial Drug Discovery: Development of Fluoroquinolone-Sparing Antibacterial Agents

Investigators developing novel antibacterial agents to address fluoroquinolone resistance should consider the pyridyl-2-amidrazone scaffold as a structurally distinct starting point. Selected derivatives have demonstrated stronger antibacterial effects than ciprofloxacin in comparative screening, with MIC values ranging from 4 to 32 µg/mL against S. aureus, E. coli, and C. albicans . The activity profile against both Gram-positive and Gram-negative bacteria, combined with antifungal activity, suggests broad-spectrum potential distinct from the narrower spectrum of many conventional antibiotics .

Multifunctional Probe Development: Metal Sensing with Antioxidant Capacity

For projects requiring compounds with combined metal-chelating and radical-scavenging properties (e.g., oxidative stress research, metalloenzyme inhibition), the pyridine-2-carboximidohydrazide scaffold offers a dual-action platform. The amidrazone core provides the tridentate N,N,N-chelating geometry for metal coordination [1], while derivatives exhibit moderate DPPH radical scavenging activity (IC₅₀ = 43.39 µg/mL) comparable to BHT [4]. This dual functionality enables applications in designing turn-on fluorescent sensors for metal ions or developing metallodrug candidates with intrinsic antioxidant activity.

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